An In-depth Technical Guide to 1-(4-Amino-2-nitrophenyl)ethanone: Chemical Properties and Structure
An In-depth Technical Guide to 1-(4-Amino-2-nitrophenyl)ethanone: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(4-Amino-2-nitrophenyl)ethanone. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related compounds and computational predictions to offer a robust resource for research and development.
Chemical Structure and Properties
1-(4-Amino-2-nitrophenyl)ethanone is an aromatic ketone with the molecular formula C₈H₈N₂O₃. Its structure features an acetophenone core substituted with an amino group at the 4-position and a nitro group at the 2-position of the phenyl ring.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(4-Amino-2-nitrophenyl)ethanone | - |
| CAS Number | Not available | - |
| Molecular Formula | C₈H₈N₂O₃ | - |
| Molecular Weight | 180.16 g/mol | [1] |
| Appearance | Predicted: Yellowish solid | Inferred from related compounds |
| Melting Point | Predicted: >100 °C | Inferred from related isomers |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., ethanol, acetone, DMSO), sparingly soluble in water. | Inferred from related compounds |
Table 2: Predicted Spectral Data
| Spectral Data | Predicted Values |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ~7.8-8.0 (d, 1H, Ar-H), ~7.5-7.7 (dd, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~6.0-6.5 (br s, 2H, -NH₂), ~2.6 (s, 3H, -COCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | ~198 (C=O), ~150 (C-NH₂), ~140 (C-NO₂), ~135 (Ar-C), ~130 (Ar-CH), ~120 (Ar-CH), ~115 (Ar-CH), ~28 (-CH₃) |
| IR (KBr) ν (cm⁻¹) | ~3400-3300 (N-H stretching), ~1680 (C=O stretching), ~1580 & ~1350 (N-O stretching of NO₂), ~1600 (C=C aromatic stretching) |
Experimental Protocols
The synthesis of 1-(4-Amino-2-nitrophenyl)ethanone can be approached through a multi-step process involving the nitration of a substituted acetophenone followed by the reduction of a nitro group. Below is a detailed experimental protocol based on established methodologies for similar compounds.
Synthesis of 1-(4-Amino-2-nitrophenyl)ethanone
This synthesis involves two main steps: the nitration of 4-aminoacetophenone (with a protecting group for the amine) and the subsequent deprotection. An alternative is the selective reduction of a dinitro precursor. A plausible route is the nitration of 4-acetamidoacetophenone.
Step 1: Nitration of 4-Acetamidoacetophenone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 10 g of 4-acetamidoacetophenone.
-
Acidic Medium: Cool the flask in an ice-salt bath to 0 °C and slowly add 50 mL of concentrated sulfuric acid while maintaining the temperature below 5 °C.
-
Nitrating Agent: Prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 4-acetamidoacetophenone over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto 500 g of crushed ice with constant stirring.
-
Isolation: The precipitated product, 1-(4-acetamido-2-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
Step 2: Deprotection of the Amino Group
-
Hydrolysis: Reflux the 1-(4-acetamido-2-nitrophenyl)ethanone obtained in the previous step with 10% aqueous hydrochloric acid for 1-2 hours.
-
Neutralization: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Logical Workflow and Potential Biological Significance
Synthetic Workflow
The following diagram illustrates the logical workflow for the proposed synthesis of 1-(4-Amino-2-nitrophenyl)ethanone.
Caption: Synthetic workflow for 1-(4-Amino-2-nitrophenyl)ethanone.
Potential Role in Drug Discovery
Derivatives of aminonitrophenyl ethanone are of interest in medicinal chemistry due to their potential as scaffolds for the synthesis of various biologically active molecules.[2][3][4] The presence of amino and nitro groups provides reactive sites for further chemical modifications to generate libraries of compounds for drug screening.
The following diagram illustrates a potential signaling pathway that could be modulated by derivatives of this compound, based on the activities of structurally related molecules which have been investigated as MCR-1 inhibitors. MCR-1 is an enzyme that confers resistance to colistin, a last-resort antibiotic.
Caption: Potential inhibition of MCR-1 by derivatives.
Conclusion
1-(4-Amino-2-nitrophenyl)ethanone is a compound with significant potential as a building block in synthetic organic chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview based on the properties of related compounds and established synthetic methodologies. The provided protocols and conceptual diagrams serve as a valuable resource for researchers interested in the synthesis and application of this and similar molecules. Further experimental validation of the predicted properties is warranted to fully characterize this compound.
